4-Hexanoylresorcinol
Overview
Description
4-Hexanoylresorcinol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is also known by its synonyms 2′,4′-Dihydroxyhexanophenone .
Synthesis Analysis
This compound is obtained by the reaction of resorcinol and hexanoic acid . The process involves adding half the amount of acid into a dissolving pot, adding anhydrous zinc chloride under stirring, heating and stirring to completely dissolve the mixture at about 120 ℃. The remaining acid is put into a condensation pot, resorcinol is added, stirred to heat up and dissolve, the above zinc chloride-acid solution is added dropwise at about 120 ℃, the pressure is reduced to 93.3kPa, the temperature is kept for 3 hours, and the water generated by the reaction is steamed out at the same time .Molecular Structure Analysis
The linear formula of this compound is CH3(CH2)4COC6H3(OH)2 . The SMILES string representation is CCCCCC(=O)c1ccc(O)cc1O .Physical and Chemical Properties Analysis
This compound has a melting point of 53-56 °C and a boiling point of 217 °C/14 mmHg .Scientific Research Applications
Antiseptic and Antioxidant Properties : It is used as an additive antiseptic and antioxidant. In RAW 264.7 cells, 4-Hexylresorcinol treatment showed significant decreases in the expressions of proliferation-related proteins and suppressed expressions of growth factors and proteins associated with RAS signaling, NFkB signaling, inflammation, and osteogenesis. It elevated expressions of proteins associated with apoptosis, T-cell immunity, angiogenesis, antioxidant, and oncogenic signaling (Kim et al., 2019).
Inhibitor of Tyrosinase : It acts as a competitive inhibitor of tyrosinase and is used as an antimelanogenic agent, particularly in B16F10 melanoma cells (Lee et al., 2017).
Wound Healing and Vascular Regeneration : 4-Hexylresorcinol enhances vascular endothelial growth factor expression and promotes capillary regeneration in burns, particularly in diabetic animals. It activates TGF-β1/ALK5/VEGFs signaling in endothelial cells, thereby aiding in vascular regeneration and remodeling for wound healing (Kim et al., 2020).
Food Industry Applications : It has been evaluated as a processing aid for the prevention of melanosis (black spot) in shrimp and found to be safe for this use. This evaluation included a comprehensive review of toxicity concerns such as acute and subacute toxicity, carcinogenicity, mutagenicity, and allergenicity (Frankos et al., 1991).
Role in Tissue Engineering : 4-Hexylresorcinol shows promise in the field of tissue engineering due to its antimicrobial and antiseptic activity, which can prevent contamination and infection of biomaterials. It suppresses the NF-κB signaling pathway related to osteoclast differentiation, promotes wound healing, and has an anti-thrombotic effect (Kim & Seok, 2020).
Cosmetic Applications : In the cosmetic industry, 4-Hexylresorcinol is used for its anti-oxidant, anti-glycation, and melanogenic inhibitory properties. It is considered safe for use in skin care products (Fidalgo et al., 2018).
Inhibitory Effect on Osteoclastogenesis : 4-Hexylresorcinol has been found to suppress receptor activator of NF-κB ligand-induced osteoclastogenesis and reduce osteoclast-specific markers. It inhibits osteoclastogenesis by affecting the NF-κB signaling pathway, suggesting potential as a therapeutic agent for osteoporosis treatment (Yi et al., 2021).
Cancer Research : It has shown potential in inhibiting some spontaneous tumors in animal models, suggesting further exploration as an antineoplastic agent (Chhabra et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
4-Hexanoylresorcinol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It primarily targets the mucous membranes of the mouth and throat where it exhibits antiseptic, anthelmintic, and local anesthetic properties . It is also used in various commercial cosmetic anti-aging creams .
Mode of Action
When acting as an oral anesthetic for relieving sore throats, it is generally believed that this compound is possibly capable of blocking voltage-gated neuronal sodium channels . This action inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied .
Biochemical Pathways
This compound is a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . Notably, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This inhibition is particularly useful in the cosmetic and food industries, where this compound is widely adopted for its commercial applications .
Pharmacokinetics
This is because the pharmacological action is local to the topically applied or oro-pharyngeal cavity area .
Result of Action
The application of this compound results in relief from irritation, pain, and prevention of infection . It also has potential applications in the cosmetic industry as an anti-aging cream . Furthermore, it has been found to increase the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored at a temperature between 53-56 °C (lit.) to maintain its stability and efficacy. Furthermore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Hexanoylresorcinol interacts with multiple intracellular enzymes and impacts their activity . For instance, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This property extends food storage time and is widely adopted in the cosmetic and food industries .
Cellular Effects
This compound exhibits some estrogenic activity, resembling the action of the female sex hormone estrogen . It did not change the expression of estrogen receptor-α, -β, or p-ERK1/2 in MCF-7 cells . In an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .
Molecular Mechanism
The molecular mechanism of this compound involves blocking voltage-gated neuronal sodium channels, which inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area .
Temporal Effects in Laboratory Settings
In one study, this compound increased the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .
Dosage Effects in Animal Models
It has been observed that in an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .
Metabolic Pathways
Regarding the metabolism of this compound, it has been reported that excretion of the compound in the urine is largely in the form of an ethereal sulfate conjugate .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFHZAEFGZSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871883 | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-54-5 | |
Record name | 4-Caproylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3144-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexanoylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3144-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydroxyhexanophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEXANOYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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